2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide
Description
Historical Context and Discovery
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide (CAS: 1306738-26-0) is a synthetic small molecule first reported in chemical literature and patent databases in the early 2010s. While its exact discovery timeline remains undocumented in public domains, its structural analogs and synthetic pathways suggest it emerged during medicinal chemistry campaigns targeting piperazine-based therapeutics. Piperazine derivatives gained prominence in the 2000s due to their versatility in drug design, particularly for central nervous system (CNS) and antimicrobial applications. The compound’s development likely stemmed from efforts to optimize pharmacokinetic properties of piperazine scaffolds by introducing chloroacetyl and arylacetamide moieties, which enhance target binding and metabolic stability. Early commercial availability through suppliers like Matrix Scientific (Catalog: 066224) by 2021 indicates its adoption as a research tool in academic and industrial settings.
Nomenclature and IUPAC Classification
The systematic IUPAC name, 2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide , reflects its complex heterocyclic architecture:
- Parent structure : A piperazine ring (six-membered diamine) substituted at position 2 with an acetamide group.
- Substituents :
- A chloroacetyl group (ClCH2CO-) at the N-1 position of the piperazine ring.
- A 3-oxo group (keto functionality) at position 3 of the piperazine.
- An N-(4-methylphenyl)acetamide side chain, where the acetamide is linked to a para-methyl-substituted benzene ring.
The molecular formula C15H18ClN3O3 (molecular weight: 323.77 g/mol) is confirmed by high-resolution mass spectrometry and nuclear magnetic resonance (NMR) data. The compound’s SMILES string, CC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CCl , encodes its connectivity, emphasizing the chloroacetyl-piperazine-acetamide backbone.
| Property | Value | Source Citation |
|---|---|---|
| CAS Number | 1306738-26-0 | |
| Molecular Formula | C15H18ClN3O3 | |
| Molecular Weight | 323.77 g/mol | |
| IUPAC Name | 2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide |
Significance in Medicinal Chemistry and Drug Design
Piperazine derivatives are privileged scaffolds in drug discovery due to their balanced basicity, solubility, and conformational flexibility. This compound’s structural features position it as a promising candidate for modulating biological targets:
- Chloroacetyl group : Serves as an electrophilic "warhead" for covalent binding to nucleophilic residues (e.g., cysteine) in enzyme active sites, a strategy employed in protease inhibitors.
- Oxopiperazine core : Enhances hydrogen-bonding interactions with target proteins while improving metabolic stability compared to non-oxidized piperazines.
- N-(4-methylphenyl)acetamide : The hydrophobic aryl group may facilitate penetration into lipid-rich environments (e.g., cell membranes) or engage in π-π stacking with aromatic residues in binding pockets.
Recent studies highlight piperazine-acetamide hybrids in multitarget drug design. For example, TRPC6 activators with similar architectures show potential in treating synaptic deficiencies in Alzheimer’s disease, while sulfonamide-piperazine analogs demonstrate γ-secretase inhibition for amyloid-β reduction. The chloroacetyl moiety in this compound could enable reversible covalent modulation of such targets, combining sustained activity with reduced off-target effects compared to irreversible inhibitors.
Table 2 : Key Functional Groups and Their Roles in Drug Design
Properties
IUPAC Name |
2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c1-10-2-4-11(5-3-10)18-13(20)8-12-15(22)17-6-7-19(12)14(21)9-16/h2-5,12H,6-9H2,1H3,(H,17,22)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLIIWUTUGEAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Oxopiperazine Derivative
The starting point is typically a piperazine derivative bearing a keto group at the 3-position. This can be synthesized by oxidation or by condensation routes involving ethylenediamine derivatives and keto acids.
- One common approach involves reacting ethylenediaminediacetic acid derivatives under acidic conditions to yield 2-oxo-1-piperazineacetic acid hydrochloride, a closely related intermediate.
- The piperazine ring is functionalized to introduce the oxo group at the 3-position, often via selective oxidation or by starting from suitably substituted precursors.
Introduction of the Chloroacetyl Group
The chloroacetyl moiety is introduced by acylation of the piperazine nitrogen using chloroacetyl chloride.
- The reaction is typically performed in an inert solvent such as dry toluene.
- The piperazine derivative is dissolved and cooled (e.g., to 15 °C).
- Chloroacetyl chloride is added dropwise with stirring.
- The mixture is then warmed to room temperature and refluxed for several hours (e.g., 4 hours) to complete the acylation.
- Excess solvent is removed by distillation, and the product precipitates out.
- The crude product is washed with dry toluene and recrystallized from aqueous dioxane to yield pure chloroacetylated piperazine derivative.
Formation of the Acetamide Linkage with 4-Methylphenyl Group
The final step involves coupling the chloroacetylated piperazine with a 4-methylphenyl acetic acid derivative to form the amide bond.
- Coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) are employed to activate the carboxylic acid group.
- The reaction is carried out under basic or neutral conditions to promote amide bond formation.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
- The product is purified by crystallization or chromatographic methods to obtain the target compound with high purity.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Piperazine keto derivative synthesis | Ethylenediaminediacetic acid + HCl + oxidation | 25–50 °C | Several hours | Acidic aqueous medium, controlled pH |
| Chloroacetylation | Chloroacetyl chloride, dry toluene | 15 °C to reflux | 4 hours | Dropwise addition, inert atmosphere |
| Amide coupling | 4-Methylphenyl acetic acid, EDCI/HOBt, base | RT to 40 °C | 6–12 hours | Use of coupling agents, inert atmosphere |
Analytical and Purity Considerations
- NMR Spectroscopy : Confirms piperazine ring protons, chloroacetyl methylene protons, and aromatic protons of the 4-methylphenyl group.
- FT-IR Spectroscopy : Carbonyl stretches (~1700 cm⁻¹) for amide and ketone groups; C–Cl stretch for chloroacetyl.
- Elemental Analysis : Verifies chlorine content consistent with chloroacetyl substitution.
- Melting Point and Crystallinity : Used for purity assessment after recrystallization.
Research Findings and Optimization Notes
- Excess chloroacetyl chloride improves acylation yield but requires careful control to avoid over-acylation or side reactions.
- Reflux duration and temperature are critical for complete conversion; insufficient heating leads to incomplete substitution.
- Use of dry solvents and inert atmosphere prevents hydrolysis of chloroacetyl chloride and degradation of intermediates.
- Coupling efficiency with 4-methylphenyl acetic acid derivatives is enhanced by using carbodiimide coupling agents and additives like HOBt to suppress side reactions.
- Purification by crystallization from aqueous dioxane yields high-purity product suitable for pharmaceutical research.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Product/Intermediate | Yield (%) | Purification Method |
|---|---|---|---|---|
| Synthesis of 3-oxopiperazine derivative | Ethylenediaminediacetic acid + HCl + oxidation | 2-Oxo-1-piperazineacetic acid hydrochloride | ~70–80 | Crystallization |
| Chloroacetylation | Chloroacetyl chloride, dry toluene, reflux | 1-(Chloroacetyl)-3-oxopiperazine derivative | ~70–75 | Washing + recrystallization |
| Amide bond formation | 4-Methylphenyl acetic acid, EDCI/HOBt, base | 2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide | ~65–80 | Crystallization/Chromatography |
Chemical Reactions Analysis
Types of Reactions
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that 2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve:
- Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Inducing cell cycle arrest leading to apoptosis in cancer cells.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 1.88 |
| A549 (Lung) | 26 |
| HepG2 (Liver) | 0.74 mg/mL |
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes.
Table 2: Inhibition of COX Enzymes
| Compound | Target Enzyme | IC50 (μmol) |
|---|---|---|
| Tested Compound | COX-2 | 0.04 ± 0.02 |
| Celecoxib | COX-2 | 0.04 ± 0.01 |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in both preclinical and clinical settings:
- Tumor Size Reduction : A study demonstrated that administration of the compound led to a significant reduction in tumor size in animal models, indicating its potential as an effective anticancer agent.
- Inflammatory Marker Reduction : Another research effort highlighted the compound's ability to lower inflammatory markers in models induced with inflammation, suggesting its therapeutic utility in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The piperazine ring and 4-methylphenylacetamide moiety contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight structural and functional differences between 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide and related acetamide derivatives:
Key Insights:
Electrophilic Reactivity : The chloroacetyl group in the target compound enhances its electrophilic character compared to analogs like the thiazolidinedione derivative or pyrazole-based chloroacetamide . This may facilitate covalent binding to biological nucleophiles (e.g., cysteine residues in enzymes) .
Solubility and LogP : The target compound’s LogP of 1.8 indicates moderate lipophilicity, intermediate between the highly polar pyrazole derivative (LogP ~1.1) and the lipophilic indole-thioether analog (LogP ~3.5) .
Biological Activity
The compound 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide is a synthetic molecule of interest due to its potential biological activity. This article provides a comprehensive review of its biological properties, synthesis, and relevant research findings, including data tables and case studies.
Molecular Formula
- Chemical Formula : C₁₅H₁₈ClN₃O₃
- CAS Number : 1306738-26-0
- Molecular Weight : 323.78 g/mol
Structural Characteristics
The compound features a piperazine ring, which is significant in medicinal chemistry for its ability to interact with various biological targets. The chloroacetyl and acetamide groups contribute to its reactivity and potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈ClN₃O₃ |
| Molecular Weight | 323.78 g/mol |
| CAS Number | 1306738-26-0 |
| Appearance | White to off-white solid |
Antimicrobial Properties
Research has indicated that compounds containing piperazine derivatives exhibit significant antimicrobial activity. A study evaluating various piperazine derivatives, including those similar to the target compound, demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways .
Case Studies
- Study on Anticancer Effects :
- Antimicrobial Testing :
The proposed mechanism of action for this compound involves interference with cellular processes through the modulation of enzyme activity related to apoptosis and bacterial cell wall synthesis. The chloroacetyl group is believed to enhance the electrophilicity of the molecule, allowing it to interact more readily with nucleophiles in biological systems .
Synthesis Pathway
The synthesis of this compound typically involves:
- Formation of Piperazine Derivative : Reaction of piperazine with chloroacetyl chloride.
- Acetylation : Subsequent reaction with 4-methylphenyl acetic acid or its derivative.
This synthetic route highlights the importance of careful control over reaction conditions to yield high-purity products suitable for biological testing .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide?
The synthesis typically involves multi-step reactions starting with functionalization of the piperazine core. For example, describes a method where acetic anhydride reacts with a substituted phenyl sulfonamide under reflux, followed by crystallization for purification . Similar protocols can be adapted, substituting the sulfonamide with a chloroacetyl-piperazine intermediate. Key steps include:
- Chloroacetylation : Introducing the chloroacetyl group via nucleophilic substitution.
- Coupling reactions : Using carbodiimide-based agents (e.g., EDC/HOBt) to link the acetamide moiety to the 4-methylphenyl group.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments resolve the piperazine ring conformation and acetamide connectivity, as demonstrated in for a related compound .
- X-ray crystallography : Determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between carbonyl oxygen and chloroacetyl groups), as seen in ’s analysis of N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide .
- FTIR : Confirms functional groups like C=O (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) (see for methodology) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against therapeutic targets?
Molecular docking and dynamics simulations are essential. highlights protocols for evaluating binding stability to viral proteins (e.g., monkeypox A42R) using:
- Docking software (AutoDock Vina) : To identify binding pockets and affinity scores.
- MD simulations (GROMACS) : Assess RMSD (root mean square deviation) and RMSF (fluctuations) over 100 ns to validate ligand-receptor stability .
- ADMET prediction (SwissADME) : Evaluates pharmacokinetic properties like solubility and cytochrome P450 interactions.
Q. How can researchers address contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?
Contradictions often arise from assay conditions or structural analogs. Strategies include:
- Structural analogs : Compare activity of derivatives with varying substituents (e.g., ’s analysis of methyl positional isomers on the phenyl ring) .
- Assay standardization : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., ’s reference ligands for normalization) .
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay data) to identify trends in structure-activity relationships (SAR).
Q. What strategies optimize the compound’s electronic properties for enhanced reactivity?
- HOMO-LUMO analysis : Density functional theory (DFT) calculations (e.g., Gaussian 09) predict charge distribution and reactivity, as shown in ’s MESP (molecular electrostatic potential) maps .
- Substituent effects : Electron-withdrawing groups (e.g., chloroacetyl) lower LUMO energy, enhancing electrophilicity. ’s crystallographic data validates steric and electronic impacts of nitro and sulfonyl groups .
Methodological Considerations
Q. What experimental designs mitigate hydrolysis of the chloroacetyl group during storage?
- Stabilizers : Add desiccants (e.g., molecular sieves) to anhydrous storage conditions.
- Temperature control : Store at –20°C in amber vials to prevent light/heat degradation (see ’s handling protocols for labile acetamides) .
- Quality monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect hydrolyzed byproducts.
Q. How to validate the compound’s purity and identity in interdisciplinary studies?
- Orthogonal techniques : Combine LC-MS (for molecular weight), ¹H NMR (functional groups), and elemental analysis (C, H, N content).
- Reference standards : Use commercially available analogs (e.g., ’s pyridine derivatives) as internal controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
